molecular formula C12H8F3NO3 B11853094 Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate

Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B11853094
M. Wt: 271.19 g/mol
InChI Key: QEOQSNZSNKSIST-UHFFFAOYSA-N
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Description

Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of 2-aminobenzoic acid with 4-chlorobenzoyl chloride to form an intermediate compound. This intermediate is then reacted with hydroxylamine to yield the desired quinoline derivative . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H8F3NO3

Molecular Weight

271.19 g/mol

IUPAC Name

methyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-2-carboxylate

InChI

InChI=1S/C12H8F3NO3/c1-19-11(18)8-5-9(17)10-6(12(13,14)15)3-2-4-7(10)16-8/h2-5H,1H3,(H,16,17)

InChI Key

QEOQSNZSNKSIST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(C=CC=C2N1)C(F)(F)F

Origin of Product

United States

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